molecular formula C13H14N2O2 B8500104 Ethyl 1-(methylamino)isoquinoline-7-carboxylate

Ethyl 1-(methylamino)isoquinoline-7-carboxylate

Cat. No. B8500104
M. Wt: 230.26 g/mol
InChI Key: YKFOBSKZGNOLGA-UHFFFAOYSA-N
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Patent
US08993586B2

Procedure details

The title compound was prepared by a method analogous to that described in Step 3 of Intermediate 19, using ethyl 1-(methylamino)isoquinoline-7-carboxylate. +ESI (M+H) 203.1; 1H NMR (400 MHz, DMSO-d6, δ): 13.03 (br. s., 1H), 8.87 (s, 1H), 8.06 (dd, J=8.51, 1.47 Hz, 1H), 7.97 (d, J=5.67 Hz, 1H), 7.85 (d, J=4.50 Hz, 1H), 7.75 (d, J=8.41 Hz, 1H), 6.91 (d, J=5.87 Hz, 1H), 2.95 (d, J=4.50 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC2C(=CC(C(O)=O)=CC=2)N=1.[CH3:16][NH:17][C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([C:28]([O:30]CC)=[O:29])[CH:26]=2)[CH:21]=[CH:20][N:19]=1>>[CH3:16][NH:17][C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([C:28]([OH:30])=[O:29])[CH:26]=2)[CH:21]=[CH:20][N:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC2=CC(=CC=C2C=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC=CC2=CC=C(C=C12)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=CC2=CC=C(C=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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